Tert-butyl 4-(4-oxo-3H-pyrido[4,3-d]pyrimidin-7-yl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. It is classified as a pyrido-pyrimidine derivative, which is known for various pharmacological properties, including potential therapeutic applications in cancer treatment and other diseases.
This compound is categorized under the class of pyrido[4,3-d]pyrimidines, characterized by a fused ring system that incorporates both pyridine and pyrimidine moieties. The specific compound can be identified by its IUPAC name: tert-butyl 4-oxo-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7(3H)-carboxylate. Its molecular formula is C₁₂H₁₇N₃O₃, with a molecular weight of 251.29 g/mol. The compound is registered under the CAS number 1142188-60-0 and has a purity of 97% .
The synthesis of tert-butyl 4-(4-oxo-3H-pyrido[4,3-d]pyrimidin-7-yl)piperazine-1-carboxylate typically involves multi-step organic reactions. The general approach includes:
These steps require careful control of reaction conditions (temperature, solvent choice, and catalysts) to achieve high yields and purity .
The molecular structure of tert-butyl 4-(4-oxo-3H-pyrido[4,3-d]pyrimidin-7-yl)piperazine-1-carboxylate features several key components:
The structural representation can be summarized using its SMILES notation: CC(C)(C)OC(=O)N1CCC2=C(C1)N=CNC2=O
, indicating its complex arrangement of atoms .
Tert-butyl 4-(4-oxo-3H-pyrido[4,3-d]pyrimidin-7-yl)piperazine-1-carboxylate can undergo various chemical reactions:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to create derivatives for further study .
The mechanism of action for tert-butyl 4-(4-oxo-3H-pyrido[4,3-d]pyrimidin-7-yl)piperazine-1-carboxylate involves interaction with specific biological targets such as enzymes or receptors.
Further studies are required to elucidate the exact mechanisms at the molecular level .
The physical properties of tert-butyl 4-(4-oxo-3H-pyrido[4,3-d]pyrimidin-7-yl)piperazine-1-carboxylate include:
Chemical properties include:
These properties are crucial for determining its handling and application in laboratory settings .
Tert-butyl 4-(4-oxo-3H-pyrido[4,3-d]pyrimidin-7-yl)piperazine-1-carboxylate has several potential applications in scientific research:
The ongoing research into this compound could lead to significant advancements in medicinal chemistry .
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0